molecular formula C14H13NO2 B080520 Benzene, 1-nitro-4-(2-phenylethyl)- CAS No. 14310-29-3

Benzene, 1-nitro-4-(2-phenylethyl)-

Cat. No. B080520
CAS RN: 14310-29-3
M. Wt: 227.26 g/mol
InChI Key: FCVDHPQXWWONCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-nitro-4-(2-phenylethyl)-, also known as NPEB, is a chemical compound that has been widely used in scientific research applications. It is a nitro-substituted derivative of phenylethylamine and is commonly used as a ligand for studying the function of various receptors in the central nervous system.

Scientific Research Applications

Benzene, 1-nitro-4-(2-phenylethyl)- has been used extensively in scientific research as a ligand for studying the function of various receptors in the central nervous system. It has been shown to bind to the sigma-1 receptor, which is involved in regulating neurotransmitter release, calcium signaling, and cell survival. Benzene, 1-nitro-4-(2-phenylethyl)- has also been used as a ligand for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.

Mechanism Of Action

The mechanism of action of Benzene, 1-nitro-4-(2-phenylethyl)- is not fully understood, but it is thought to act as a modulator of receptor function. It has been shown to enhance the activity of the sigma-1 receptor, leading to increased calcium signaling and neurotransmitter release. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to inhibit the activity of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft.

Biochemical And Physiological Effects

Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have analgesic effects in animal models.

Advantages And Limitations For Lab Experiments

Benzene, 1-nitro-4-(2-phenylethyl)- has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor and the dopamine transporter, making it useful for studying these receptors in isolation. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has a high affinity for these receptors, allowing for the detection of low levels of receptor expression. However, Benzene, 1-nitro-4-(2-phenylethyl)- is a relatively expensive compound and may not be suitable for use in large-scale experiments.

Future Directions

There are several future directions for research involving Benzene, 1-nitro-4-(2-phenylethyl)-. One area of interest is the development of more selective ligands for the sigma-1 receptor and the dopamine transporter. Additionally, the biochemical and physiological effects of Benzene, 1-nitro-4-(2-phenylethyl)- on other neurotransmitter systems, such as glutamate and GABA, warrant further investigation. Finally, the potential therapeutic applications of Benzene, 1-nitro-4-(2-phenylethyl)-, such as in the treatment of pain or neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of Benzene, 1-nitro-4-(2-phenylethyl)- involves the reaction of 1-nitro-4-bromo-2-phenylethylene with phenylethylamine in the presence of a palladium catalyst. This reaction results in the formation of Benzene, 1-nitro-4-(2-phenylethyl)- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.

properties

CAS RN

14310-29-3

Product Name

Benzene, 1-nitro-4-(2-phenylethyl)-

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1-nitro-4-(2-phenylethyl)benzene

InChI

InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2

InChI Key

FCVDHPQXWWONCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Other CAS RN

14310-29-3

Origin of Product

United States

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